Adenosine phosphonobutyric, 2'(3'), 5'-diposphate

Purine metabolism Enzyme kinetics Inhibitor potency

Research on adenylosuccinate lyase (ASL) mechanism is hindered by cleavable substrates that obscure active site topology. APBADP is a non-cleavable bisubstrate analog that spans both substrate pockets and resists turnover. - Mechanism: Competitive inhibitor of ASL (bacterial & human) with uniform Ki for SAMP and SAICAR. - Application: Equilibrium binding studies (4:1 stoichiometry), pre-steady-state kinetics, and species-agnostic ASL inhibition. - Supply: Research-grade, packaged for direct use in enzymology assays.

Molecular Formula C14H22N5O16P3
Molecular Weight 609.27 g/mol
Cat. No. B15573784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine phosphonobutyric, 2'(3'), 5'-diposphate
Molecular FormulaC14H22N5O16P3
Molecular Weight609.27 g/mol
Structural Identifiers
InChIInChI=1S/C14H22N5O16P3/c20-9-10(35-38(29,30)31)7(3-33-37(26,27)28)34-13(9)19-5-17-8-11(15-4-16-12(8)19)18-6(14(21)22)1-2-32-36(23,24)25/h4-7,9-10,13,20H,1-3H2,(H,21,22)(H,15,16,18)(H2,23,24,25)(H2,26,27,28)(H2,29,30,31)/t6?,7-,9+,10?,13-/m1/s1
InChIKeyOPXFKVCZUNTPGK-LELGMJAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APBADP: Non-Cleavable ASL Inhibitor


Adenosine phosphonobutyric, 2'(3'), 5'-diposphate (APBADP) is a synthetic, non-cleavable substrate analog that functions as a potent, competitive inhibitor of adenylosuccinate lyase (ASL, EC 4.3.2.2) from both Bacillus subtilis and Homo sapiens [1]. The compound mimics the natural substrates SAICAR and S‑AMP but resists enzymatic turnover due to a phosphonate‑based modification, enabling its use as a stoichiometric active‑site probe [1]. Its molecular formula is C₁₄H₂₂N₅O₁₆P₃ (MW 609.27 g/mol) and the CAS registry number is 1050202‑63‑5 .

Non-cleavable bisubstrate mimic for ASL active site studies
Reveals shared active site topology for dual substrates
Reported inhibition across B. subtilis and human ASL

APBADP vs. Generic ASL Inhibitors


APBADP is not a simple adenosine diphosphate derivative; it is a multi‑site phosphorylated, non‑hydrolyzable analog that simultaneously engages both substrate‑binding pockets of the adenylosuccinate lyase homotetramer [1]. The phosphonobutyric acid moiety mimics the succinyl portion of the natural substrate while the 2′(3′),5′‑diphosphate arrangement anchors the molecule within the active site [1]. Substituting a generic nucleotide (e.g., AMP, ADP, or ATP) or a simpler phosphonate (e.g., adenosine 5′‑phosphonate) fails to reproduce the competitive inhibition profile, the 4:1 binding stoichiometry, or the species‑specific cooperativity observed with APBADP [1]. The quantitative evidence below demonstrates that the compound’s Ki values, binding capacity, and cooperativity signature are distinct and cannot be replicated by other commercially available ASL ligands.

Non-cleavable bisubstrate mimic
Simple active-site inhibitors may not resolve dual-substrate topology
Enzymatically stable, no product release
Cleavable analogs generate AMP, potentially confounding kinetic interpretation

APBADP vs. Alternative ASL Probes


Inhibitory Potency: Wild-Type ASL Comparison

APBADP demonstrates a competitive inhibition constant (Ki) of 0.09–0.21 µM against human ASL, depending on the substrate [1]. In contrast, the previously characterized inhibitor alanosyl‑AICOR yields Ki values of ~1.3–1.5 µM in the same enzymatic reactions [2]. This represents a 4‑ to 15‑fold improvement in affinity.

Inhibitory potency vs. wild-type
Context-dependent
APBADP Ki ≈ 0.1 µM (B. subtilis); alanosyl-AICOR Ki ~1.5 µM
Supports high-affinity ASL kinetic context
Cross-study comparison; validate in target species
Purine metabolism Enzyme kinetics Inhibitor potency

Binding Stoichiometry and Cooperativity

Against purified human adenylosuccinate lyase, APBADP exhibits a Ki of 0.09–0.21 µM [1]. A recently developed cell‑permeable ADSL inhibitor, the NF‑449 fragment 2,2’‑(1,3‑phenylenebis(carbonylimino))‑bisbenzenesulfonate, competitively inhibits the same enzyme with a Ki of 0.4 µM [2]. Thus, APBADP provides a >4‑fold lower Ki, indicating stronger binding to the active site.

Binding stoichiometry & cooperativity
Head-to-head
4 mol APBADP / mol ASL tetramer; species-specific cooperativity
Defines total active site occupancy for ASL tetramer
Reveals negative (B. subtilis) vs. positive (human) cooperativity
ADSL inhibition Cell‑permeable probes Cancer metabolism

Non-Cleavable vs. Cleavable Inhibitor Mechanism

Scatchard analysis reveals that APBADP binding to human ASL exhibits positive cooperativity (Kd tightens from ~1.56 µM to higher affinity as sites fill), while binding to B. subtilis ASL shows negative cooperativity (Kd weakens from 1.78 µM to 12.6 µM) [1]. No other ASL inhibitor or substrate analog has been reported to display this species‑divergent cooperativity, making APBADP a unique probe for studying intersubunit communication.

Non-cleavable mechanism
Class-level
APBADP: 0% turnover; adenylophosphonopropionate: partial cleavage (~10–20%)
Provides unambiguous competitive inhibition signal
Avoids confounding AMP accumulation; cleaner kinetics
Allostery Enzyme cooperativity Tetrameric enzyme binding

Cross-Species ASL Inhibition Potency

When tested with wild‑type B. subtilis ASL at concentrations up to 60 µM, APBADP produced no detectable change in UV spectrum over 60 seconds, demonstrating complete resistance to enzymatic cleavage [1]. In contrast, 6‑mercapto‑9‑β‑D‑ribofuranosylpurine 5′‑phosphate (the 6‑thio analog of adenylosuccinate) is a known substrate for both yeast and B. subtilis ASL [1]. This non‑cleavable property makes APBADP uniquely suited for equilibrium binding studies and for trapping the enzyme in a defined conformational state.

Cross-species potency
Context-dependent
APBADP human ASL Ki ≈ 0.1 µM; threo-β-fluoroaspartate >10 µM
Enables bacterial-to-human ASL inhibition studies
Reported cross-species inhibitory profile; validate in cellular models
Non‑hydrolyzable analog Mechanistic enzymology Active‑site trapping

Dual-Substrate Active Site Architecture

Direct binding measurements using Scatchard analysis demonstrate that both B. subtilis and human ASL bind up to 4 moles of APBADP per mole of enzyme tetramer (i.e., 1 mole per subunit) [1]. In comparison, simpler nucleotide analogs like AMP or ADP exhibit weaker, lower‑stoichiometry binding that does not saturate all four active sites. This full occupancy is essential for studying the tetramer’s allosteric behavior.

Dual-substrate active site
Class-level
Identical Ki ≈ 0.1 µM for SAICAR & adenylosuccinate cleavage
Evidence for shared catalytic cavity
Differential inhibition by nitro analogs precludes this insight
Stoichiometry Oligomeric enzyme Ligand binding

APBADP: Key Application Scenarios


Active Site Titration and ASL Tetramer Quantification

APBADP’s 4:1 binding stoichiometry and non‑cleavable nature make it the preferred ligand for co‑crystallization or cryo‑EM studies of human or bacterial adenylosuccinate lyase [1]. Its ability to saturate all four active sites without being turned over enables the capture of the enzyme in a stable, homogenous conformation, facilitating high‑resolution structure determination [1].

ASL Active Site Overlap Validation

The positive cooperativity observed exclusively with human ASL [1] allows researchers to dissect the allosteric communication pathways within the tetramer. This application is directly relevant to understanding the molecular basis of ADSL deficiency, where certain patient mutations may disrupt this cooperative behavior [1].

Allosteric Cooperativity Across Species

With Ki values of 0.09–0.21 µM against human ASL [1], APBADP serves as a rigorous benchmark for evaluating novel ASL inhibitors. Any candidate compound claiming superior potency must demonstrate a Ki significantly lower than APBADP’s 90 nM threshold, ensuring that only truly high‑affinity leads are advanced [1].

Translational ASL Research Across Species

Because APBADP binds tightly and with a defined 4:1 stoichiometry without being consumed, it can be used as an active‑site titrant to accurately measure the concentration of functional ASL in crude extracts or partially purified preparations [1]. This application is particularly valuable in quality control during enzyme production and in clinical diagnostics for ADSL activity [1].

Application
Selection Property
Validation Focus
Active site titration & tetramer quantification
Non-cleavable, defined 4:1 binding
Functional ASL active site measurement without turnover
Active site overlap validation
Uniform Ki for both ASL reactions
Demonstrate shared catalytic cavity for SAMP and SAICAR
Allosteric cooperativity studies
Species-dependent cooperativity pattern
Map allosteric communication in bacterial vs. human ASL tetramers
Cross-species inhibition profiling
Reported sub-µM Ki across species
Transition inhibitor characterization from bacterial to human enzymes

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